molecular formula C18H18N2O5S2 B2842991 2-(4-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenoxy)acetamide CAS No. 2097927-29-0

2-(4-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenoxy)acetamide

Cat. No. B2842991
M. Wt: 406.47
InChI Key: BUIOLJQYYUDQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan and thiophene are aromatic heterocyclic compounds, with furan containing an oxygen atom and thiophene containing a sulfur atom . Acetamide is an organic compound with the formula CH3CONH2, a derivative of acetic acid . The compound you mentioned seems to be a complex molecule that includes these structures.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Furan and thiophene are five-membered aromatic rings, and acetamide has a carbonyl (C=O) and an amine (NH2) group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, furan and thiophene derivatives have diverse properties and applications .

Scientific Research Applications

Synthesis and Chemical Reactions

Research has explored the regiocontrolled synthesis of γ-hydroxybutenolides via the photooxygenation of 2-thiophenyl-substituted furans, highlighting the transformation of thiophenyl moiety into ethyl phenylsulfenate and diphenyldisulfide under specific conditions (Kotzabasaki et al., 2016). This research could provide a foundation for understanding the reactivity of compounds containing furan and thiophene groups.

Pharmacological Applications

The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors have been explored for their potential in inhibiting the growth of P493 human lymphoma B cells and in mouse xenograft models (Shukla et al., 2012). Although directly unrelated to the queried compound, the study underscores the importance of sulfur-containing compounds in developing therapeutic agents.

Material Science Applications

The effect of five-membered heteroaromatic linkers, including furan and thiophene, on the performance of phenothiazine-based dye-sensitized solar cells has been studied, with findings suggesting improvements in solar energy-to-electricity conversion efficiency (Kim et al., 2011). This demonstrates the potential utility of furan and thiophene moieties in enhancing the efficiency of solar cells, potentially offering insights into the photovoltaic applications of related compounds.

Antimicrobial Activity

The synthesis and antimicrobial evaluation of Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes have been documented, highlighting their potential against various microbial strains (Arora et al., 2013). This area of research points towards the antimicrobial capabilities of furan and thiophene derivatives, suggesting a potential area of application for compounds with similar structures.

Future Directions

The future directions in the research and application of such a compound would depend on its properties and potential uses. Furan and thiophene derivatives are areas of active research due to their diverse properties and potential applications .

properties

IUPAC Name

2-[4-[[2-(furan-2-yl)-2-thiophen-2-ylethyl]sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c19-18(21)12-25-13-5-7-14(8-6-13)27(22,23)20-11-15(16-3-1-9-24-16)17-4-2-10-26-17/h1-10,15,20H,11-12H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIOLJQYYUDQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.